molecular formula C3H5ClO2 B085556 3-Chloropropionic acid CAS No. 107-94-8

3-Chloropropionic acid

Cat. No.: B085556
CAS No.: 107-94-8
M. Wt: 108.52 g/mol
InChI Key: QEYMMOKECZBKAC-UHFFFAOYSA-N
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Description

3-Chloropropionic acid, also known as 3-chloropropanoic acid, is an organic compound with the molecular formula C3H5ClO2. It appears as a white or colorless solid and is used as a synthetic intermediate in various chemical processes. This compound is structurally related to gamma-hydroxybutyric acid and binds to the gamma-hydroxybutyric acid receptor, but it does not have an affinity for gamma-aminobutyric acid receptors .

Mechanism of Action

Target of Action

3-Chloropropionic acid, also known as this compound or UMB66, is an organic compound that is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor . It has no affinity for gamma-aminobutyric acid (gaba) receptors . The GHB receptor is its primary target, and this receptor plays a crucial role in the central nervous system.

Biochemical Pathways

This compound is involved in microbial dehalogenation processes . Dehalogenation is a biochemical process where halogens are removed from organic compounds, and it’s a key step in the degradation of many halogenated organic pollutants .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability. More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

It is known to be used in scientific research and as an active ingredient in some herbicide blends . Overdose may cause unconsciousness and/or convulsions , indicating a potential neurotoxic effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts exothermically with bases and may react with active metals to form gaseous hydrogen and a metal salt . It may also corrode or dissolve iron, steel, and aluminum parts and containers . These reactions suggest that the compound’s action can be significantly affected by the chemical environment.

Biochemical Analysis

Biochemical Properties

3-Chloropropionic acid is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor . It has no affinity for gamma-aminobutyric acid (GABA) receptors . This interaction with the GHB receptor suggests that this compound may play a role in biochemical reactions involving this receptor.

Cellular Effects

It is known that an overdose of this compound may cause unconsciousness and/or convulsions , suggesting that it can have significant effects on neuronal function.

Molecular Mechanism

It is known to bind to the GHB receptor , which may influence its effects at the molecular level

Metabolic Pathways

This compound is involved in microbial dehalogenation processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropionic acid can be synthesized through the hydrochlorination of acrylic acid. The process involves adding acrylic acid and distilled water into a reaction vessel, introducing hydrogen chloride gas at a temperature of 35-40°C, and using a phase transfer catalyst such as triethylbenzylammonium chloride. The crude product obtained is then separated and purified to achieve a purity higher than 99% .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous reactor system. The process includes the preparation of this compound by introducing hydrochloric acid gas and acrylic acid at a molar ratio of 0.7:1 to 1.3:1 into a sediment consisting of this compound, optionally diluted with water or an aqueous hydrochloric acid solution .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate.

    Reducing Agents: Strong reducing agents like lithium aluminum hydride.

    Bases: Aqueous solutions containing bases for neutralization reactions.

Major Products: The major products formed from these reactions include various salts and derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Chloropropionic acid is unique due to its selective binding to gamma-hydroxybutyric acid receptors and its use as a synthetic intermediate in various chemical processes. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-chloropropanoic acid
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InChI

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
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InChI Key

QEYMMOKECZBKAC-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)C(=O)O
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Molecular Formula

C3H5ClO2
Record name 3-CHLOROPROPIONIC ACID
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DSSTOX Substance ID

DTXSID5021546
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Molecular Weight

108.52 g/mol
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Physical Description

3-chloropropionic acid appears as a white crystalline solid with a sharp odor. Denser than water. (USCG, 1999), Solid; Somewhat hygroscopic; [Merck Index] White solid; [CAMEO]
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Boiling Point

392 °F at 760 mmHg (USCG, 1999), 200 °C
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Flash Point

greater than 230 °F (USCG, 1999), Flash point > 110 °C
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Solubility

FREELY SOL IN WATER, ALC, CHLOROFORM, MISCIBLE WITH ETHER
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Density

1.26 (USCG, 1999) - Denser than water; will sink, DENSITY= 1.198 @ 0 °C/4 °C; BP= 155-157 °C /METHYL ESTER/
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Vapor Pressure

0.33 [mmHg]
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Color/Form

LEAFLETS FROM PETROLEUM ETHER, CRYSTALS

CAS No.

107-94-8
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Melting Point

106 °F (USCG, 1999), 41 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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